Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate

Catalog No.
S13440996
CAS No.
7249-19-6
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-ca...

CAS Number

7249-19-6

Product Name

Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate

IUPAC Name

methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c1-12-6-4-5(7(11)13-2)9-8(10-6)14-3/h4H,1-3H3

InChI Key

QCZIKVJEUUIATC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)OC)SC

Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H10N2O3SC_8H_{10}N_2O_3S and a molecular weight of approximately 214.24 g/mol. This compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The specific substituents on this ring include a methoxy group at position 6 and a methylthio group at position 2, along with a carboxylate ester group at position 4. Its unique structure contributes to its potential biological activity and applications in various fields, including pharmaceuticals and agrochemicals .

Typical of pyrimidine derivatives:

  • Nucleophilic Substitution: The methylthio group can be replaced by stronger nucleophiles under appropriate conditions, leading to derivatives with varied functionalities.
  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which may enhance biological activity or solubility.
  • Alkylation: The nitrogen atoms in the pyrimidine ring can participate in alkylation reactions, potentially modifying the compound's pharmacological properties.

These reactions can be employed strategically in synthetic pathways to develop new derivatives with tailored properties for specific applications.

The biological activity of methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate is of significant interest due to its structural features that suggest potential interactions with biological targets. Preliminary studies indicate that compounds with similar structures may exhibit:

  • Antimicrobial Activity: Some pyrimidine derivatives have shown efficacy against various bacterial strains.
  • Antiviral Properties: Certain modifications in the pyrimidine structure have been linked to antiviral activity, suggesting that this compound could also possess similar effects.
  • Enzyme Inhibition: The presence of the methoxy and methylthio groups may allow for interactions with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Further research is required to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting materials such as urea or thiourea can be reacted with appropriate aldehydes or ketones under acidic or basic conditions to form the pyrimidine core.
  • Introduction of Functional Groups: Subsequent reactions can introduce the methoxy and methylthio groups through alkylation or substitution reactions.
  • Esterification: Finally, the carboxylic acid derivative can be converted into the methyl ester using methanol and an acid catalyst.

These methods allow for the efficient production of this compound while enabling modifications to create analogs with enhanced properties .

Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate has potential applications across various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drugs targeting bacterial infections or viral diseases.
  • Agrochemicals: The compound could serve as a precursor for developing pesticides or herbicides due to its biological activity against plant pathogens.
  • Research Reagent: It may also be utilized in biochemical assays to study enzyme interactions or metabolic pathways involving pyrimidines.

Interaction studies involving methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate focus on its binding affinity and efficacy against biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various cell lines or microbial strains.
  • ADMET Profiling: To assess absorption, distribution, metabolism, excretion, and toxicity properties, ensuring safety and efficacy for potential therapeutic use.

Such studies are crucial for understanding the compound's pharmacological profile and guiding further development.

Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some notable compounds for comparison:

Compound NameCAS NumberKey Features
4-Chloro-6-methoxy-2-(methylthio)pyrimidine89466-42-2Chlorinated derivative; potential antimicrobial activity
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine89466-55-7Contains a sulfonyl group; broader spectrum of biological activity
4-Chloro-2-(methylthio)pyrimidine49844-90-8Simpler structure; used in various synthetic applications
4-Methylthio-pyrimidine derivativesVariousGeneral class with diverse biological activities; modification leads to unique properties

The uniqueness of methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate lies in its specific combination of functional groups that may offer distinct pharmacological benefits compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

214.04121336 g/mol

Monoisotopic Mass

214.04121336 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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